REACTION_CXSMILES
|
[CH3:1][S-:2].[Na+].Br[CH2:5][C:6]([C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[CH:9]=1)=[O:7]>CO>[Cl:15][C:10]1[CH:9]=[C:8]([C:6](=[O:7])[CH2:5][S:2][CH3:1])[CH:13]=[C:12]([Cl:14])[CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
4.28 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC(=CC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained above
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(CSC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.015 mol | |
AMOUNT: MASS | 3.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |